molecular formula C15H17N7O2 B2743358 (E)-1-ethyl-3,7-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1203431-45-1

(E)-1-ethyl-3,7-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2743358
CAS RN: 1203431-45-1
M. Wt: 327.348
InChI Key: OWNLEUIISUKLMD-RQZCQDPDSA-N
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Description

(E)-1-ethyl-3,7-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H17N7O2 and its molecular weight is 327.348. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Interactions

One study outlines the synthesis of polyfunctional fused heterocyclic compounds using indene‐1,3‐diones, demonstrating a method that could be applicable to synthesizing complex molecules like the one . The research highlights the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with various amino and hydrazonoyl compounds, leading to the formation of novel fused heterocycles. This synthesis pathway may offer insights into the potential chemical interactions and synthetic approaches for creating compounds with specific functionalities, including the targeted molecule (Hassaneen et al., 2003).

Another research focus is on the synthesis and characterization of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, which share structural similarities with the compound , especially in terms of the heterocyclic core and potential reactivity. This study offers valuable insights into the synthetic routes and chemical behavior of related heterocyclic compounds, providing a foundation for understanding the synthetic complexity and potential reactivity of "(E)-1-ethyl-3,7-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione" (T. P. Mulholland et al., 1972).

Potential Applications

The research on intramolecular interactions in dimedone and phenalen-1,3-dione adducts of 2(4)-pyridinecarboxaldehyde explores the tautomeric structures, strong hydrogen bonding, and zwitterions formation in related compounds. Such studies are crucial for understanding the electronic and structural characteristics that could influence the reactivity and potential applications of the target compound in various fields, including material science and sensor technology (M. Sigalov et al., 2011).

Another significant application area is highlighted by the synthesis of naphthoquinone-based chemosensors for transition metal ions. This research demonstrates the potential of structurally complex molecules for developing highly selective and sensitive sensors for metal ions. The findings could suggest similar applications for "this compound" in analytical chemistry and environmental monitoring (Prajkta Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

1-ethyl-3,7-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-4-22-13(23)11-12(21(3)15(22)24)18-14(20(11)2)19-17-9-10-6-5-7-16-8-10/h5-9H,4H2,1-3H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNLEUIISUKLMD-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CN=CC=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CN=CC=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.